molecular formula C12H24O2 B8425754 Ethyl 2-butylhexanoate

Ethyl 2-butylhexanoate

Cat. No. B8425754
M. Wt: 200.32 g/mol
InChI Key: WBACPFIDFVCSHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-butylhexanoate is a useful research compound. Its molecular formula is C12H24O2 and its molecular weight is 200.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-butylhexanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-butylhexanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 2-butylhexanoate

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

IUPAC Name

ethyl 2-butylhexanoate

InChI

InChI=1S/C12H24O2/c1-4-7-9-11(10-8-5-2)12(13)14-6-3/h11H,4-10H2,1-3H3

InChI Key

WBACPFIDFVCSHO-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCCC)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Diisopropylamine (45.5 g, 450 mmol) was dissolved in anhydrous THF 150 mL and cooled to −40° C. in an acetonitrile/dry ice bath under nitrogen protection. 2.5M n-butyllithium (n-BuLi)/hexane solution (126 mL, 315 mmol) was added with stirring. After the addition, the mixture was kept in the ice water bath for 30 minutes, cooled down to −78° C. in an acetone/dry ice bath, and ethylhexanoate (43.3 g, 300 mmol) was added dropwise. The reaction mixture was stirred at the same temperature for 1 hour and then, iodobutane (60.7 g, 330 mmol) in 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) (11.5 g, 90 mmol) was added dropwise. The resulting solution was warmed to −40° C., stirred for 2 hours, and kept at room temperature overnight. The reaction mixture was quenched with a saturated NH4Cl aqueous solution, and concentrated via rotary evaporation. Into the flask, 200 mL of Et2O and 200 mL of water were added. After acidification of the mixture using a 2N HCl aqueous solution, the organic layer was separated, washed with 10% (v/v) HCl aqueous solution (150 mL×2), and concentrated via rotary evaporation. The resulting crude yellow oil was purified via vacuum distillation. The compound 16 was collected as colorless oil (45.0 g, 75%). 1H NMR (CDCl3): δ 0.86-0.90 (6H, m), 1.07-1.62 (12H, m), 1.25 (3H, t), 2.27-2.32 (1H, m), 4.12 (2H, q). MS (EI): calcd, 200.3. found M+H+, 201.2.
Quantity
45.5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
126 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
43.3 g
Type
reactant
Reaction Step Four
Quantity
60.7 g
Type
reactant
Reaction Step Five
Quantity
11.5 g
Type
reactant
Reaction Step Five

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